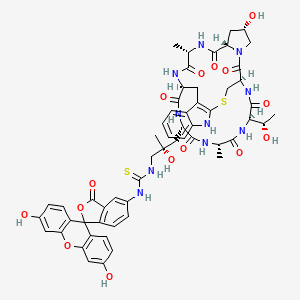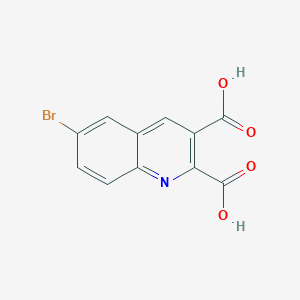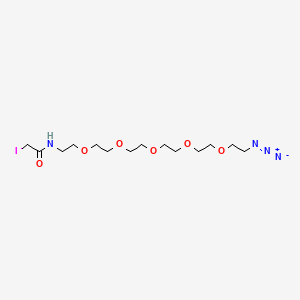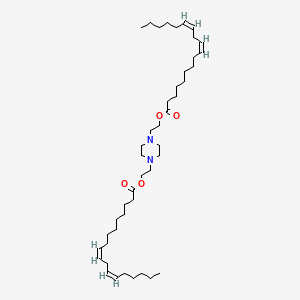
AA3-DLin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AA3-DLin is an ionizable cationic amino lipid with a pKa of 5.8. It has been widely used in combination with other lipids to form lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This compound has shown significant potential in various applications, including the development of vaccines and gene therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AA3-DLin is synthesized through a one-step chemical-biological enzyme-catalyzed esterification method using Candida antarctica Lipase B. This method involves the esterification of piperazine-1,4-diylbis(ethane-2,1-diyl) with (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate) .
Industrial Production Methods
In industrial settings, this compound is prepared using a microfluidic mixing process. The organic phase contains this compound, dioleoylphosphatidylethanolamine (DOPE), cholesterol, and dimyristoyl glycerol-polyethylene glycol (DMG-PEG), while the aqueous phase contains the mRNA of interest in sodium acetate buffer (25 mM, pH 5) .
Analyse Des Réactions Chimiques
Types of Reactions
AA3-DLin primarily undergoes esterification reactions. It is also involved in electrostatic interactions due to its ionizable nature, which allows it to condense negatively charged mRNA molecules .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include piperazine-1,4-diylbis(ethane-2,1-diyl) and (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate). The reaction conditions typically involve the use of Candida antarctica Lipase B as a catalyst .
Major Products
The major product formed from the esterification reaction is this compound itself, which is then used to form LNPs for mRNA delivery .
Applications De Recherche Scientifique
AA3-DLin has been extensively studied for its applications in various fields:
Mécanisme D'action
AA3-DLin exerts its effects through the formation of LNPs, which encapsulate mRNA molecules. The ionizable nature of this compound allows it to condense negatively charged mRNA via electrostatic interactions. Once the LNPs are taken up by cells, the acidic environment of the endosomes protonates this compound, destabilizing the endosomal membrane and facilitating the release of mRNA into the cytoplasm for protein translation .
Comparaison Avec Des Composés Similaires
Similar Compounds
SM-102: Another ionizable lipid used in the formation of LNPs for mRNA delivery.
MC3: A cationic lipid used in the formulation of LNPs for siRNA delivery.
DLin-MC3-DMA: A lipid used in the development of Onpattro, the first FDA-approved siRNA drug.
Uniqueness of AA3-DLin
This compound stands out due to its high mRNA delivery efficiency and long-term stability. It can be stored at -20°C for up to 12 months without degrading the efficiency of mRNA delivery . Additionally, this compound LNPs have shown robust immunogenicity in preclinical studies, making them a promising candidate for various therapeutic applications .
Propriétés
Formule moléculaire |
C44H78N2O4 |
|---|---|
Poids moléculaire |
699.1 g/mol |
Nom IUPAC |
2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Clé InChI |
LJCULYBZRITLON-MAZCIEHSSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
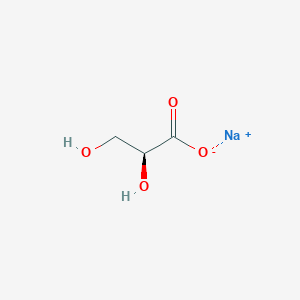
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
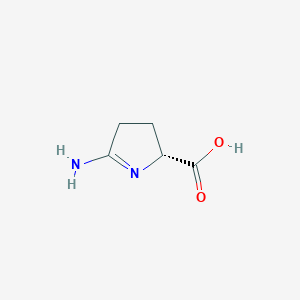

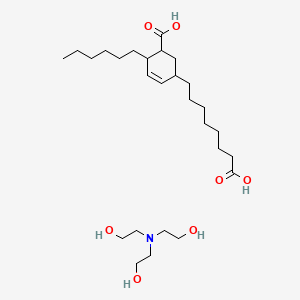

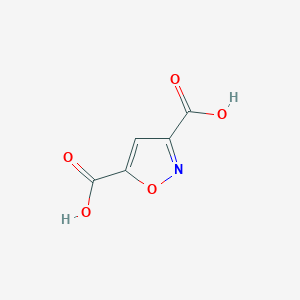
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
